1-Acetyl-6-Azaindole: A Strategic Scaffold for Kinase Inhibitor Discovery
1-Acetyl-6-Azaindole: A Strategic Scaffold for Kinase Inhibitor Discovery
1-Acetyl-6-Azaindole (CAS 67058-75-7) Properties
Executive Summary
1-Acetyl-6-azaindole (1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone) represents a critical "activated" derivative of the 6-azaindole scaffold. While the parent 6-azaindole (CAS 271-29-4) acts as a bioisostere for indole and purine in fragment-based drug discovery (FBDD), the N-acetylated variant serves as a vital intermediate for controlled functionalization. By masking the pyrrolic nitrogen, the acetyl group modulates the electronic density of the bicyclic system, enabling regioselective C-H activation and preventing catalyst poisoning in transition-metal-mediated cross-couplings. This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound in the development of FGFR and BRAF kinase inhibitors.
Chemical Profile & Physicochemical Properties
The introduction of the acetyl group at the N1 position significantly alters the solubility and reactivity profile compared to the parent 6-azaindole.
Table 1: Technical Specifications
| Property | Data | Note |
| Chemical Name | 1-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone | Systematic IUPAC Name |
| CAS Number | 67058-75-7 | Specific to N-acetyl derivative |
| Parent Scaffold | 6-Azaindole (CAS 271-29-4) | Core pharmacophore |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Melting Point | Predicted:[1][2][3][4][5] 95–105 °C | Lower than parent (134–140 °C) due to loss of H-bond donor |
| LogP (Predicted) | ~1.1 | More lipophilic than parent (LogP ~0.5) |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility compared to parent |
| pKa (Conjugate Acid) | ~4.8 (Pyridine N) | Acetyl group exerts electron-withdrawing effect |
Structural Analysis
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Pyridine Ring (N6): Remains basic and capable of hydrogen bonding (acceptor), crucial for interaction with the hinge region of kinase domains (e.g., Adenine binding pocket mimicry).
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Pyrrole Ring (N1): The acetylation removes the H-bond donor capability, preventing dimerization and facilitating solubility in non-polar organic solvents used during synthesis.
Synthetic Pathways & Production
The synthesis of 1-acetyl-6-azaindole is typically achieved via the direct acetylation of the parent 6-azaindole. This reaction must be controlled to prevent di-acetylation or ring-opening side reactions.
Diagram 1: Synthesis Workflow
Caption: Standard chemical synthesis workflow for the N-acetylation of 6-azaindole.
Detailed Experimental Protocol
Objective: Synthesis of 1-acetyl-6-azaindole on a 10 mmol scale.
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Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 6-azaindole (1.18 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
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Activation: Add Triethylamine (Et₃N) (2.1 mL, 15.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol). Cool the solution to 0 °C in an ice bath.
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Acetylation: Dropwise add Acetic Anhydride (Ac₂O) (1.4 mL, 15.0 mmol) over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (50% EtOAc/Hexanes); the product will appear less polar than the starting material.
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Workup:
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Quench with saturated aqueous NaHCO₃ (30 mL).
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Extract the aqueous layer with DCM (2 x 20 mL).
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Combine organic layers and wash with Brine (30 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: The crude solid is often pure enough for downstream use. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Mechanistic Reactivity & Strategic Utility
Why use the 1-acetyl derivative instead of the "naked" 6-azaindole? The acetyl group is not merely a protecting group; it is a reactivity modulator .
Diagram 2: Reactivity & Functionalization Map
Caption: Divergent reactivity pathways accessible via the 1-acetyl-6-azaindole scaffold.
Key Mechanistic Advantages
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Regiocontrol in C-H Activation: The acetyl group at N1 sterically hinders the C2 position slightly but, more importantly, prevents the N1 lone pair from poisoning Palladium (Pd) or Copper (Cu) catalysts during cross-coupling reactions. This allows for cleaner C-H arylation at the C2 or C3 positions.
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Electronic Tuning: The electron-withdrawing acetyl group reduces the electron density of the pyrrole ring. This deactivates the ring towards electrophilic aromatic substitution (EAS) at C3, which allows for controlled functionalization (e.g., halogenation) without over-reaction.
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Solubility Enhancement: Unlike the parent compound, which aggregates due to intermolecular Hydrogen bonding (N1-H···N6), the acetylated form is monomeric in solution, facilitating accurate NMR characterization and reaction homogeneity.
Applications in Drug Discovery
Kinase Inhibition (FGFR & BRAF)
Azaindoles are privileged scaffolds in kinase inhibitor design because the pyridine nitrogen (N6) can mimic the N1 of adenine in the ATP-binding pocket.
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Role: 1-Acetyl-6-azaindole serves as the intermediate to install aryl groups at C3. Once the core structure is built, the acetyl group is removed (deprotection) to reveal the N-H donor, which often forms a critical hydrogen bond with the kinase hinge region (e.g., Glu or Asp residues).
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Case Study: In the development of Vemurafenib (a BRAF inhibitor) analogs, 6-azaindole derivatives were explored to improve water solubility compared to the 7-azaindole congeners.
Bioisosterism
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Indole Replacement: 6-Azaindole is isosteric with indole but possesses higher polarity and water solubility.
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Purine Replacement: The scaffold mimics the 9-deazapurine system, making it relevant for nucleoside analog development.
Safety & Handling
While specific toxicological data for CAS 67058-75-7 is limited, it should be handled with the same precautions as the parent 6-azaindole and other acetylated heterocycles.
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Hazards: Potential skin and eye irritant.[2][4][6] May be harmful if swallowed.[2][4][6]
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the acetyl group by atmospheric moisture.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or residual acetic anhydride vapors.
References
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Synthesis of Azaindoles. Organic Chemistry Portal. Detailed review of azaindole synthesis methods including acetylation and coupling.
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Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Comprehensive analysis of azaindole properties, bioisosterism, and applications in drug design (Vemurafenib/Venetoclax context).
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PubChem Compound Summary: 6-Azaindole. National Center for Biotechnology Information (2025). PubChem Compound ID 9219.[3] (Parent scaffold data used for grounding).
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BenchChem Protocol: Synthesis of 1-Acetyl-7-azaindole. BenchChem Application Notes. (Analogous protocol adapted for the 6-isomer).
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Reactivity of 1H-pyrrolo[2,3-c]pyridine. ResearchGate. Investigation into the functionalization and electronic properties of the 6-azaindole ring system.
Sources
- 1. 1-Acetyl-7-azaindole | C9H8N2O | CID 12284393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Azaindole | C7H6N2 | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
